molecular formula C37H36N2O9S3 B1672314 Brilliant Blue CAS No. 68921-42-6

Brilliant Blue

Cat. No. B1672314
CAS RN: 68921-42-6
M. Wt: 748.9 g/mol
InChI Key: CTRXDTYTAAKVSM-UHFFFAOYSA-N
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Description

Brilliant Blue FCF, also known as FD&C Blue No. 1 or E133, is a synthetic organic compound primarily used as a blue colorant for processed foods, medications, dietary supplements, and cosmetics . It is a triarylmethane dye and occurs as a dark purple to bronze powder or granules . It can be used in cosmetics, ingested drugs, and various food products .


Synthesis Analysis

Brilliant Blue FCF is a synthetic dye produced by the condensation of 2-formylbenzenesulfonic acid and the appropriate aniline followed by oxidation . It can be combined with tartrazine (E102) to produce various shades of green . It is usually a disodium salt .


Molecular Structure Analysis

The molecular formula of Brilliant Blue FCF is C37H34N2Na2O9S3 . It has a molar mass of 792.84 g/mol .


Chemical Reactions Analysis

Brilliant Blue FCF can undergo electrochemical degradation . It can also be degraded through photolysis, irradiation in the presence of H2O2 (H2O2/UV), and the photo-Fenton reaction (Fe2+/H2O2/UV) .


Physical And Chemical Properties Analysis

Brilliant Blue FCF is soluble in water . It has a maximum absorption wavelength of 585 nm .

Scientific Research Applications

Solute Transport Studies in Soil

Brilliant Blue FCF, also known as C.I. 42090, has been utilized as a dye tracer in environmental science to delineate the flow paths of water through soil media. Due to its neutral or anionic nature, it does not strongly adhere to the negatively charged components of soil, making it an effective marker for studying solute transport. Its environmental acceptability and low general toxicity are highlighted, although the slow degradation rate in the environment necessitates careful consideration of its use in field research (Flury & Flühler, 1994).

Chromovitrectomy in Ophthalmology

In the medical field, particularly in ophthalmology, Brilliant Blue has been used in chromovitrectomy to enhance the visualization of intraocular membranes during vitreoretinal surgery. Its application aids in the delicate removal of membranes, with studies indicating its potential safety and effectiveness compared to other dyes. The comparison of staining and toxicity data suggests that Brilliant Blue may offer advantages as a novel agent in this context (Farah, Maia, & Rodrigues, 2009; Rodrigues, Maia, & Farah, 2007).

Exploration of Blue Colouration in Animals

The study of blue colouration in animals has been a subject of interest across disciplines, with research focusing on the production mechanisms, functions, and visual perception of blue colors. Brilliant Blue and similar compounds offer insights into the broad range of functions attributed to blue colours in the natural world, from camouflage to communication (Umbers, 2013).

Cataract Surgery and Capsular Staining

In cataract surgery, Brilliant Blue G has been identified as an effective stain for enhancing the visibility of the capsular bag, with a superior safety profile highlighted in animal studies. This application underscores the dye's role in facilitating safer and more consistent surgical outcomes by improving visualization under challenging conditions (Goldman & Karp, 2007).

Purinergic System and Food Additives

Research on Brilliant Blue dyes, including Brilliant Blue G and FD&C Blue No. 1, has raised questions about their impact on the purinergic signaling system, critical for cellular homeostasis, inflammation, and cell death. This inquiry is particularly relevant in the context of food additives, highlighting the need for careful evaluation of such dyes in our diet (Ferreira, Faria, & Soares-Bezerra, 2016).

Future Directions

There are ongoing studies on the toxicity of Brilliant Blue FCF and its effects on aquatic organisms . There is also research on the potential effects of Brilliant Blue dyes on the purinergic system, which could have implications for human health .

properties

IUPAC Name

3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(2-sulfophenyl)methyl]anilino]methyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H36N2O9S3/c1-3-38(25-27-9-7-11-33(23-27)49(40,41)42)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)51(46,47)48)30-17-21-32(22-18-30)39(4-2)26-28-10-8-12-34(24-28)50(43,44)45/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRXDTYTAAKVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H36N2O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15792-67-3 (aluminum[3:1]salt), 2650-18-2 (di-ammonium salt), 3844-45-9 (di-hydrochloride salt), 68921-42-6 (unspecified aluminum salt), 71701-18-3 (di-potassium salt), 71701-19-4 (potassium.hydrochloride salt)
Record name Brilliant Blue
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

748.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Water or Solvent Wet Solid
Record name Benzenemethanaminium, N-ethyl-N-[4-[[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl](2-sulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-3-sulfo-, inner salt, aluminum salt (1:?)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Solubility

In water, 30 mg/mL (3.0X10+4 mg/L), In ethanol, 3 mg/mL; in ethylene glycol monomethyl ether, 20 mg/mL, Practically insoluble in vegetable oils; pale amber solution in concentrated sulfuric acid, changing to yellow then greenish blue on dilution, Soluble in ether
Record name Brilliant Blue
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7972
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Brilliant Blue

Color/Form

Reddish-violet powder or granules with a metallic luster, Dark-purple to bronze powder with metallic luster

CAS RN

25305-78-6, 68921-42-6, 3844-45-9
Record name Brilliant Blue
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025305786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanaminium, N-ethyl-N-[4-[[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl](2-sulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-3-sulfo-, inner salt, aluminum salt (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dihydrogen (ethyl)[4-[[4-[ethyl(3-sulphonatobenzyl)amino]phenyl](2-sulphonatophenyl)methylene]cyclohexa-2,5-dien-1-ylidene](3-sulphonatobenzyl)ammonium, aluminium salt
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Brilliant Blue
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7972
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Fd&c blue no. 1, aluminum lake
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032280
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

283 °C (decomposes)
Record name Brilliant Blue
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7972
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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